Dimethyl 2,4-quinolinedicarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl quinoline-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-17-12(15)9-7-11(13(16)18-2)14-10-6-4-3-5-8(9)10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKAAOICRQGSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345460 | |
| Record name | 2,4-Quinolinedicarboxylic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7170-24-3 | |
| Record name | 2,4-Dimethyl 2,4-quinolinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Quinolinedicarboxylic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethyl quinoline-2,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Transformations of Dimethyl 2,4 Quinolinedicarboxylate
Reactions of the Ester Functional Groups
The two methyl ester groups at positions 2 and 4 are key sites for chemical modification, allowing for hydrolysis, transesterification, and reduction.
Hydrolysis to Dicarboxylic Acid
The hydrolysis of the diester, Dimethyl 2,4-quinolinedicarboxylate, to its corresponding dicarboxylic acid, Quinoline-2,4-dicarboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by refluxing the diester with an aqueous solution of an alkali hydroxide (B78521) such as sodium hydroxide or potassium hydroxide in a suitable solvent like methanol (B129727) or ethanol. researchgate.net The reaction proceeds through a nucleophilic acyl substitution mechanism where hydroxide ions attack the electrophilic carbonyl carbon of each ester group. Subsequent protonation of the resulting carboxylate salt intermediates during acidic workup yields the final dicarboxylic acid. The completion of the hydrolysis can be monitored by techniques such as thin-layer chromatography (TLC). The synthesis of various substituted quinoline-2,4-dicarboxylic acids has been reported, often as the final step after the creation of the quinoline (B57606) ring system with the ester groups already in place. nih.gov
Table 1: Conditions for Hydrolysis of Diesters This table presents generalized conditions for the hydrolysis of aromatic diesters.
| Reagent | Solvent | Temperature | Reaction Time | Product |
|---|---|---|---|---|
| NaOH or KOH (aq) | Methanol/Ethanol | Reflux | Several hours | Dicarboxylic Acid |
| H₂SO₄ (aq) | Water/Dioxane | Reflux | Several hours | Dicarboxylic Acid |
Transesterification Reactions
Transesterification allows for the conversion of the methyl esters of this compound into other ester derivatives. This process involves reacting the diester with a different alcohol (e.g., ethanol, isopropanol) in the presence of a catalyst. Base-catalyzed transesterification is common, employing catalysts like sodium ethoxide or potassium hydroxide. researchgate.netyoutube.com The mechanism involves the formation of an alkoxide from the new alcohol, which then acts as a nucleophile, attacking the ester's carbonyl carbon. researchgate.netyoutube.com This leads to a tetrahedral intermediate that subsequently collapses, eliminating a methoxide (B1231860) group and forming the new ester. The reaction is typically reversible and can be driven to completion by using a large excess of the reactant alcohol or by removing the methanol byproduct. researchgate.net This method is valuable for modifying the properties of the molecule, for example, by introducing longer or more complex alkyl chains.
Table 2: Catalysts and Conditions for Transesterification This table outlines common catalytic systems for the transesterification of esters.
| Catalyst | Reactant Alcohol | Solvent | Conditions |
|---|---|---|---|
| Sodium Methoxide | Ethanol | Ethanol | Reflux |
| Potassium Hydroxide | Isopropanol | Isopropanol | Reflux |
| Sulfuric Acid | Propanol | Propanol | Reflux |
Reduction to Alcohol Derivatives
The ester groups of this compound can be reduced to yield the corresponding diol, (Quinoline-2,4-diyl)dimethanol. This transformation requires potent reducing agents due to the relative stability of esters. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, capable of reducing both ester groups to primary alcohols. chemistrysteps.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and involves the delivery of two hydride ions to each ester carbonyl. chemistrysteps.com
Alternatively, other reducing systems can be employed. Sodium borohydride (B1222165) (NaBH₄), which is generally unreactive towards esters under standard conditions, can achieve the reduction in refluxing THF with methanol as a co-solvent. researchgate.net Its reactivity can also be enhanced by the addition of catalysts like cerium(III) chloride. researchgate.net Borane complexes, such as borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also effective for reducing aromatic esters to alcohols. commonorganicchemistry.com
Table 3: Reagents for Ester Reduction This table summarizes various reagents used for the reduction of aromatic esters to alcohols.
| Reagent | Solvent | Typical Conditions | Product |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 °C to room temp. | Diol |
| Sodium Borohydride (NaBH₄) / Methanol | THF | Reflux | Diol |
| Borane-Dimethyl Sulfide (BH₃-SMe₂) | THF | Room temp. to reflux | Diol |
Reactivity of the Quinoline Core
The fused heterocyclic ring system of quinoline possesses its own distinct reactivity, which is influenced by the electron-withdrawing nature of the two attached methoxycarbonyl groups.
Oxidation Pathways to Quinoline Derivatives
The oxidation of the quinoline ring system can proceed via two primary pathways depending on the oxidant used. Vigorous oxidation of the quinoline nucleus, for example with hot alkaline potassium permanganate (B83412) (KMnO₄), typically results in the cleavage of the benzene (B151609) ring. arsdcollege.ac.inslideshare.net For this compound, this would lead to the formation of a pyridine-tetracarboxylic acid derivative, as the original ester groups and the newly formed carboxylic acids from the benzene ring cleavage would be present on the pyridine (B92270) core.
A milder and more common oxidation involves the nitrogen atom of the quinoline ring. Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of this compound N-oxide. slideshare.netresearchgate.net The N-oxide is a key intermediate for further functionalization, particularly for nucleophilic substitution reactions at the C2 position. nih.govnih.gov
Substitution Reactions on the Quinoline Ring
The electronic nature of the quinoline ring dictates the regioselectivity of substitution reactions. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, while the benzene ring is comparatively electron-rich. The presence of two electron-withdrawing ester groups at positions 2 and 4 further deactivates the entire ring system towards electrophilic attack but enhances the reactivity of the pyridine ring towards nucleophiles. researchgate.net
Electrophilic Substitution: Electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation) on the quinoline ring occurs preferentially on the carbocyclic (benzene) ring, as the heterocyclic (pyridine) ring is strongly deactivated by the nitrogen atom. arsdcollege.ac.inslideshare.netresearchgate.net The preferred positions of attack are C5 and C8. slideshare.net In the case of this compound, the deactivating effect of the ester groups would make electrophilic substitution even more challenging, requiring harsh reaction conditions. Nevertheless, any substitution would be directed to the 5- and 8-positions.
Nucleophilic Substitution: Nucleophilic attack on the quinoline ring typically occurs at the electron-deficient C2 and C4 positions. slideshare.netquimicaorganica.org In this compound, these positions are already substituted. However, the presence of the ester groups makes these positions highly activated towards nucleophilic attack. While direct substitution of the ester groups is a possibility, another important pathway involves the N-oxide derivative. Activation of the N-oxide with reagents like p-toluenesulfonic anhydride (B1165640) (Ts₂O) facilitates nucleophilic attack at the C2 position, leading to deoxygenative functionalization. nih.gov This strategy has been used to introduce various nucleophiles, such as dithiocarbamates and triazoles, onto the quinoline skeleton. nih.govnih.gov
Synthesis and Study of Substituted Dimethyl 2,4 Quinolinedicarboxylate Analogues
Introduction of Methylthio Moieties
The incorporation of methylthio groups into the quinoline (B57606) framework can significantly alter the electronic properties and biological activity of the resulting compounds. One effective method for the synthesis of aryl-substituted quinolines bearing a methylthio group is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples a bromo-substituted quinoline derivative with a boronic acid containing a methylthio substituent.
For instance, the reaction of 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206) with (4-(methylthio)phenyl)boronic acid in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), and a base affords the corresponding 6-(4-(methylthio)phenyl)-1,2,3,4-tetrahydroquinoline in good yield. researchgate.net While this example demonstrates the functionalization of a tetrahydroquinoline, the methodology is applicable to the synthesis of substituted quinolines and can be adapted for the synthesis of dimethyl 2,4-quinolinedicarboxylate analogues. The presence of the methylthio group can be confirmed by spectroscopic methods, including ¹H NMR, where the methyl protons of the methylthio group typically appear as a singlet in the range of 2.50-2.53 ppm. researchgate.net
Table 1: Synthesis of a Methylthio-Substituted Tetrahydroquinoline via Suzuki-Miyaura Coupling
| Starting Material | Reagent | Product | Yield (%) |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | (4-(Methylthio)phenyl)boronic acid | 6-(4-(Methylthio)phenyl)-1,2,3,4-tetrahydroquinoline | 78 |
Data sourced from a study on substituted phenyl quinolines. researchgate.net
Incorporation of Halogenated Substituents
The introduction of halogen atoms, such as chlorine, into the structure of quinoline derivatives is a common strategy to modulate their physicochemical properties. A notable synthesis of a halogenated derivative involves the reaction of an ethylene (B1197577) derivative with an isoquinoline (B145761) ester iminium ion in an alkaline medium. This reaction proceeds through a cascade of hydrolysis, [3+2] cycloaddition, and elimination to yield a tricyclic system containing a chlorophenyl group. mdpi.com
Specifically, the reaction of 2-(4-chlorophenyl)-1,3-thiazol-4(5H)-one with isoquinolinium-2-yl(methoxycarbonyl)methanide in methanol (B129727) with triethylamine (B128534) as a base leads to the unexpected formation of dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate. mdpi.com The structure of this complex molecule has been unequivocally confirmed by single-crystal X-ray diffraction. mdpi.com This reaction highlights a sophisticated method for incorporating a halogenated aryl substituent into a fused heterocyclic system related to quinolines.
Phenolic and Methoxy-Substituted Derivatives
Phenolic and methoxy (B1213986) substituents are prevalent in natural products and pharmacologically active compounds. The synthesis of methoxy-substituted quinoline derivatives can be achieved through various synthetic routes. A common approach involves the use of starting materials already containing the desired methoxy groups.
For example, the Suzuki-Miyaura coupling of 5-bromo-8-methoxyquinoline (B186703) or 5,7-dibromo-8-methoxyquinoline (B102607) with substituted phenylboronic acids provides the corresponding aryl-substituted 8-methoxyquinolines in high yields. researchgate.net This method allows for the introduction of various aryl groups at specific positions of the methoxy-substituted quinoline core.
Another relevant synthetic protocol, although not directly on a quinoline system, describes the synthesis of dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. researchgate.netprotocols.io This procedure involves a nickel-catalyzed homocoupling of a methyl 3-methoxy-4-(tosyloxy)benzoate derivative. researchgate.netprotocols.io Such a strategy for forming biaryl linkages could potentially be adapted for the synthesis of more complex quinoline dicarboxylate derivatives.
Table 2: Examples of Methoxy-Substituted Quinolines via Suzuki-Miyaura Coupling
| Starting Material | Reagent | Product | Yield (%) |
| 5-Bromo-8-methoxyquinoline | (4-Methoxyphenyl)boronic acid | 5-(4-Methoxyphenyl)-8-methoxyquinoline | 75 |
| 5,7-Dibromo-8-methoxyquinoline | (4-Methoxyphenyl)boronic acid | 5,7-Bis(4-methoxyphenyl)-8-methoxyquinoline | 72 |
Data synthesized from studies on aryl substituted quinolines. researchgate.net
Morpholino-Substituted Analogues
The morpholine (B109124) moiety is a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties. The synthesis of morpholino-substituted quinolines can be challenging. A modern approach for the synthesis of substituted morpholines involves a photocatalytic, diastereoselective annulation strategy. nih.gov This method utilizes a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to construct the morpholine ring from readily available starting materials. nih.gov
While this method has been demonstrated for the synthesis of 2-aryl morpholines, the principles could be extended to the functionalization of pre-formed quinoline systems or the construction of quinoline-annulated morpholines. nih.gov The reaction proceeds through a radical cation intermediate and offers access to diverse substitution patterns, including tri- and tetra-substituted morpholines. nih.gov Further research is needed to adapt this methodology for the direct synthesis of morpholino-substituted this compound.
Trifluoromethylated Quinolinedicarboxylates
The trifluoromethyl group is a key functional group in pharmaceutical and agrochemical research, often enhancing metabolic stability and lipophilicity. The synthesis of trifluoromethylated quinolines can be achieved through several methods. One approach involves the trifluoromethylation of a pre-functionalized quinoline precursor. For instance, the trifluoromethylation of 7-iodopyrazolo[1,5-a]pyridinedicarboxylate using a copper catalyst and a trifluoromethyl source like TMSCF₃ has been reported to yield the desired 7-trifluoromethyl derivative, although side products can form. researchgate.net
Another strategy involves building the trifluoromethylated quinoline ring from acyclic precursors. This can be accomplished by reacting an aryl amine with an acetylenedicarboxylate (B1228247) in the presence of a catalyst. While a general method for the synthesis of quinoline-2,4-dicarboxylates has been described using aryl amines and dimethyl acetylenedicarboxylate with iodine as a catalyst, the use of trifluoromethyl-substituted anilines in this reaction could provide a direct route to trifluoromethylated quinolinedicarboxylates. rsc.org
Table 3: Synthesis of a Trifluoromethylated Pyrazolopyridine Dicarboxylate
| Starting Material | Reagent | Product | Yield |
| 7-Iodopyrazolo[1,5-a]pyridinedicarboxylate | TMSCF₃, CuI, CsF | 7-Trifluoromethylpyrazolo[1,5-a]pyridinedicarboxylate | Moderate |
Information based on synthetic efforts towards trifluoromethylated dicarboxylates. researchgate.net
Alkyl- and Aryl-Substituted Quinolinedicarboxylates
The introduction of alkyl and aryl substituents on the quinoline core is fundamental for exploring structure-activity relationships. A highly efficient, one-pot protocol for the synthesis of quinoline-2,4-dicarboxylate scaffolds involves the reaction of aryl amines with dimethyl or diethyl acetylenedicarboxylate. rsc.org This metal-free reaction is catalyzed by molecular iodine (20 mol%) in acetonitrile (B52724) at 80 °C and proceeds via a pseudo three-component reaction mechanism. rsc.org This method is advantageous due to its use of an inexpensive and environmentally friendly catalyst, high regioselectivity, and broad substrate scope with good yields. rsc.org
The Suzuki-Miyaura cross-coupling reaction is another powerful tool for introducing aryl substituents. As previously mentioned, this palladium-catalyzed reaction between a halogenated quinoline and a boronic acid provides a versatile route to a wide range of aryl-substituted quinolines. researchgate.net For the synthesis of N-alkyl-substituted 4-quinolones, a tandem amination approach using o-chloroaryl acetylenic ketones and functionalized alkyl amines has been developed, offering high yields. organic-chemistry.org Although this method yields 4-quinolones, it demonstrates a robust strategy for C-N bond formation in quinoline synthesis.
Table 4: Iodine-Catalyzed Synthesis of Aryl-Substituted Quinolinedicarboxylates
| Aryl Amine | Acetylenedicarboxylate | Product | Yield (%) |
| Aniline (B41778) | Dimethyl acetylenedicarboxylate | This compound | 85 |
| 4-Methylaniline | Dimethyl acetylenedicarboxylate | Dimethyl 6-methyl-2,4-quinolinedicarboxylate | 82 |
| 4-Methoxyaniline | Dimethyl acetylenedicarboxylate | Dimethyl 6-methoxy-2,4-quinolinedicarboxylate | 80 |
Data derived from a metal-free synthesis protocol for quinoline-2,4-dicarboxylates. rsc.org
Computational and Theoretical Studies on Dimethyl 2,4 Quinolinedicarboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular geometries, energies, and spectroscopic properties.
Detailed studies employing DFT to perform geometry optimization and analyze the electronic structure of Dimethyl 2,4-quinolinedicarboxylate are not prominently available in the reviewed literature. Such a study would typically involve calculating the molecule's lowest energy conformation and examining its frontier molecular orbitals (HOMO and LUMO) to understand its kinetic stability and electron-donating or -accepting capabilities. The distribution of electron density and the molecular electrostatic potential (MEP) would also be determined to predict sites susceptible to electrophilic or nucleophilic attack. Without specific studies, key parameters like bond lengths, bond angles, dihedral angles, and orbital energies for this compound remain uncharacterized by DFT in publicly accessible research.
Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are frequently used to predict spectroscopic properties such as Infrared (IR), Raman, and UV-Visible spectra. These theoretical spectra can then be correlated with experimental data to confirm molecular structures and understand electronic transitions. For this compound, specific published research detailing the prediction and correlation of its spectroscopic properties via computational means is not found. Such an analysis would provide insights into its vibrational modes and the nature of its electronic absorption bands.
Reaction Pathway Modeling and Transition State Analysis
The modeling of reaction pathways and the analysis of transition states are crucial for understanding reaction mechanisms and predicting kinetics. This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products, including the high-energy transition state. There is a lack of specific published research that models the reaction pathways involving this compound or analyzes the transition states for its formation or subsequent reactions. These studies would be valuable for optimizing synthetic routes and understanding its chemical transformations.
Structure-Reactivity Relationship Studies
Structure-reactivity relationship studies in a computational context often involve calculating various molecular descriptors to build quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. These models correlate a molecule's structural features with its reactivity or other properties. Dedicated computational studies focusing on the structure-reactivity relationships of this compound are not apparent in the scientific literature. Such research would help in predicting its reactivity in various chemical environments and could guide the design of new derivatives with tailored properties.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes, intermolecular interactions, and solvation effects. A search for MD simulations performed specifically on this compound did not yield any dedicated studies. MD simulations could, for example, be employed to understand how the two ester groups move and orient themselves in different solvent environments or how the molecule interacts with biological macromolecules or material surfaces.
Applications in Materials Science and Industrial Chemistry
Utilization as Building Blocks for Novel Organic Materials
The quinoline-2,4-dicarboxylate scaffold is a prime candidate for constructing novel organic and hybrid materials, particularly metal-organic frameworks (MOFs) and coordination polymers. nih.gov These materials are of significant interest due to their potential applications in gas storage, separation, and sensing. The nitrogen atom within the quinoline (B57606) ring and the oxygen atoms of the carboxylate groups can coordinate with metal ions in various ways, leading to a diversity of structural possibilities. researchgate.net
The synthesis of these materials often involves the hydrothermal reaction of the dicarboxylic acid form of the ligand with metal salts. The resulting structure and properties are highly dependent on factors like the choice of metal ion and the reaction temperature. nih.gov For instance, research on the reaction of quinoline-2,4-dicarboxylic acid with lanthanide(III) ions has demonstrated the formation of three-dimensional coordination polymers. nih.gov The structural variations in these polymers are influenced by the synthesis temperature, which affects the coordination mode and conformation of the quinoline-2,4-dicarboxylate ligand. nih.gov
One notable application is the use of a europium(III) complex with quinoline-2,4-dicarboxylic acid as a luminescent additive in a polymer matrix. researchgate.net This approach involves forming the luminescent dopant in situ within a combination of bisphenol A diacrylate and N-vinylpyrrolidone monomers, creating homogeneous hybrid materials with photophysical properties. researchgate.net This method overcomes the solubility issues of pre-synthesized crystalline powders in the polymer precursors. researchgate.net
Table 1: Examples of Coordination Polymers with Quinoline-2,4-dicarboxylate Ligand
| Metal Ion | General Formula of the Polymer | Synthesis Temperature (°C) | Resulting Structure |
|---|---|---|---|
| Nd(III), Eu(III), Tb(III) | [Ln₂(Qdca)₃(H₂O)₄]·H₂O | 100, 120, 150 | 3D Coordination Polymers |
Source: Adapted from research on lanthanide(III) coordination polymers. nih.gov
Precursors in Specialized Chemical Synthesis
Dimethyl 2,4-quinolinedicarboxylate serves as a key precursor in the synthesis of more complex molecules and specialized chemical scaffolds. An efficient, one-pot synthesis protocol for creating quinoline-2,4-dicarboxylate derivatives has been developed using aryl amines and dimethyl or diethyl acetylenedicarboxylates. rsc.org This method is notable for its use of molecular iodine as an eco-friendly and low-cost catalyst, avoiding the metal contamination often associated with other synthetic routes. rsc.org The process is valued for its high regioselectivity and the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single reaction. rsc.org
The versatility of the quinoline nucleus makes it a foundational element in synthetic medicinal chemistry. researchgate.net While many methods exist for synthesizing the quinoline core, modern approaches focus on developing more environmentally friendly and efficient processes that result in good yields without requiring harsh conditions or toxic catalysts. researchgate.net The development of such methods for quinoline dicarboxylate derivatives is crucial for their broader application.
Table 2: Metal-Free Synthesis of Quinoline-2,4-dicarboxylate Scaffolds
| Reactants | Catalyst | Solvent | Temperature (°C) | Key Advantages |
|---|
Source: Based on a one-pot synthesis protocol. rsc.org
Role in Catalyst Design and Development (e.g., as ligands or scaffolds)
In the realm of catalysis, the quinoline-2,4-dicarboxylate structure is primarily utilized as a multidentate N,O-donor ligand to construct coordination complexes and polymers that can exhibit catalytic activity. nih.gov Ligands are crucial components in catalyst design, as their electronic properties and spatial arrangement around a metal center dictate the catalyst's selectivity and efficiency. N-heterocyclic polycarboxylic acids, such as quinoline-2,4-dicarboxylic acid, are excellent candidates for forming stable metal complexes due to their multiple coordination modes. nih.govresearchgate.net
The ability of the quinoline-2,4-dicarboxylate ligand to act as a scaffold allows for the precise arrangement of metal ions, creating well-defined active sites. These structures can be employed in various catalytic applications. The design of such ligands is a key factor in synthesizing coordination polymers with desired structures and properties. researchgate.net The rigidity of the quinoline backbone combined with the flexible coordination of the carboxylate groups allows it to bridge multiple metal centers, forming stable, extended networks. While direct catalytic applications of this compound itself are less documented, its parent acid is a recognized building block for creating catalytically active materials. The principles of ligand design suggest that such preorganized ligands can form more stable complexes and exhibit higher selectivity for specific metal ions. uncw.edu
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Dimethyl 2,4-quinolinedicarboxylate, and how can researchers optimize reaction conditions?
- Methodological Answer : The compound can be synthesized via a Bi(OTf)₃-catalyzed reaction in chloroform, with 2,4-dimethylaniline as a starting material. Key steps include stirring at room temperature for 6 days, monitoring reaction progress via TLC, and purification using flash chromatography (silica gel, EtOAc:Cyclohexane 2:98). Yield optimization (60%) requires careful control of catalyst loading (5 mol%) and recrystallization from pentane/ethyl acetate (70:30) .
Q. How is this compound structurally characterized, and what crystallographic parameters are critical?
- Methodological Answer : X-ray crystallography is essential for structural elucidation. Key parameters include puckering metrics (e.g., , ) for non-planar ring systems and hydrogen-bonding patterns (C–H⋯O and N–H⋯O interactions). Refinement involves isotropic treatment of H-atoms, with methyl groups constrained geometrically () .
Advanced Research Questions
Q. How do intermolecular interactions influence the supramolecular assembly of this compound?
- Methodological Answer : C–H⋯O hydrogen bonds (Table 1 in ) form dimers centered on inversion symmetry. These dimers further link via N–H⋯O bonds to create infinite double chains along the [001] crystallographic axis. Researchers should analyze hydrogen-bond distances (e.g., 2.30–2.50 Å) and angles to model packing behavior .
Q. What computational methods are suitable for predicting the electronic properties or reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic structure, frontier molecular orbitals, and reaction pathways. Studies should validate computational results against experimental data (e.g., crystallographic bond lengths, spectroscopic profiles). Collaborative workflows integrating synthesis and DFT analysis are recommended .
Q. How can researchers assess the environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which combines laboratory studies (e.g., hydrolysis kinetics, photodegradation) and field monitoring. Key parameters include partition coefficients (), bioaccumulation potential, and toxicity assays across trophic levels (cellular to ecosystem). Long-term studies (5+ years) are critical for ecological risk assessment .
Q. How should researchers address contradictions in reported synthesis yields or structural data for this compound?
- Methodological Answer : Discrepancies may arise from variations in catalysts (e.g., Bi(OTf)₃ vs. other Lewis acids) or purification techniques (flash chromatography vs. recrystallization). Systematic reproducibility studies, including control experiments and cross-lab validation, are essential. Meta-analyses of crystallographic datasets (e.g., Cambridge Structural Database) can resolve structural ambiguities .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
